molecular formula C20H23ClN2O B5299934 [4-(4-CHLOROPHENYL)PIPERAZINO](MESITYL)METHANONE

[4-(4-CHLOROPHENYL)PIPERAZINO](MESITYL)METHANONE

Cat. No.: B5299934
M. Wt: 342.9 g/mol
InChI Key: IZNKLNMJMUPBIS-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE is used as an intermediate in the synthesis of various complex molecules. Its unique structure allows for the formation of diverse chemical entities through further functionalization .

Biology

The compound has shown potential in biological research due to its ability to interact with various biological targets. It is often used in studies related to enzyme inhibition and receptor binding .

Medicine

In medicine, piperazine derivatives, including 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE, are explored for their therapeutic potential. They have been investigated for their antihistamine, anticancer, and antimicrobial properties .

Industry

Industrially, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications .

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern and the presence of both chlorophenyl and mesityl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c1-14-12-15(2)19(16(3)13-14)20(24)23-10-8-22(9-11-23)18-6-4-17(21)5-7-18/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNKLNMJMUPBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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